Flindokalner belongs to the class of 3-fluorooxindole derivatives. These compounds are known for their ability to modulate voltage-gated potassium channels, specifically the Kv7 family of channels. This modulation can influence various physiological processes, making Flindokalner a candidate for therapeutic applications in conditions such as epilepsy and cardiac arrhythmias .
The synthesis of Flindokalner involves several key steps:
Flindokalner has a complex molecular structure characterized by its oxindole framework, which includes:
The chemical formula for Flindokalner is CHFNO, indicating a well-defined structure that contributes to its interaction with potassium channels .
Flindokalner undergoes several significant chemical reactions during its synthesis:
Flindokalner acts primarily as a modulator of Kv7 potassium channels. Its mechanism involves:
Flindokalner exhibits several notable physical and chemical properties:
Flindokalner has potential applications in scientific research, particularly in:
Flindokalner (development code BMS-204352) emerged from Bristol Myers Squibb's drug discovery program in the late 1990s as a potent potassium channel modulator intended for acute neuroprotection in stroke. The compound was strategically designed as a lipophilic molecule (molecular formula C₁₆H₁₀ClF₄NO₂, molecular weight 359.7 g/mol) to enhance blood-brain barrier penetration, a critical requirement for central nervous system efficacy [6] [7]. Its chemical structure features a chiral center producing the biologically active (3S)-enantiomer configuration that preferentially interacts with target channels. Preclinical investigations demonstrated promising neuroprotective properties, with Flindokalner significantly reducing cortical infarct volume in rodent stroke models through its dual action on potassium channels [7]. This compelling efficacy profile propelled the compound into human trials under the trademark MaxiPost™, representing one of several potassium channel openers investigated during an era of intense focus on neuroprotection for acute ischemic stroke. Despite demonstrating favorable safety and tolerability in Phase II studies involving stroke patients, Flindokalner failed to show superior efficacy compared to placebo in a definitive Phase III clinical trial, halting its development as a stroke therapeutic [7].
Table 1: Key Developmental Milestones for Flindokalner
Phase | Key Findings | Reference |
---|---|---|
Preclinical | Significant reduction in cortical infarct volume in rodent stroke models | [7] |
Phase I | Safe and well-tolerated in healthy humans (0.001-0.2 mg/kg IV) without psychomotor effects | [7] |
Phase II | Well-tolerated in stroke patients (0.1-2 mg/kg IV within 48h post-stroke) | [7] |
Phase III | Failed to demonstrate superior efficacy over placebo in acute stroke | [7] |
The neuroprotective strategy underpinning Flindokalner's development centered on modulating potassium channels—specifically large-conductance calcium-activated potassium channels (BKCa) and voltage-gated Kv7 (KCNQ) channels. These channels serve as critical regulators of neuronal excitability and represent promising targets for interrupting the ischemic cascade [2] [4]. BKCa channels, characterized by their exceptionally large single-channel conductance (~300 pS), function as master regulators of membrane potential through their unique dual activation by both membrane depolarization and elevated intracellular calcium [2] [9]. During ischemic conditions, neurons experience pathological depolarization and toxic calcium influx, creating a permissive environment for BKCa channel activation. Pharmacological enhancement of this endogenous braking mechanism via channel openers like Flindokalner was hypothesized to promote membrane hyperpolarization, thereby reducing voltage-dependent calcium entry and dampening neuronal hyperexcitability characteristic of the ischemic penumbra [2] [9].
Simultaneously, Flindokalner modulates neuronal Kv7.2-7.5 channels that underlie the M-current, a crucial regulator of neuronal firing threshold and excitability [4] [6]. By enhancing this potassium conductance, Flindokalner further hyperpolarizes neurons, reducing their likelihood of entering damaging depolarization cycles. This multimodal mechanism—concurrent activation of both BKCa and Kv7 channels—represented a novel approach to neuroprotection designed to reinforce endogenous protective mechanisms precisely when neurons face metabolic stress and calcium overload [4] [6] [9]. The therapeutic rationale was particularly elegant because Flindokalner's effectiveness would be intrinsically calcium-dependent, theoretically providing targeted protection to neurons experiencing pathological calcium elevation while sparing healthy tissue with normal calcium homeostasis [9].
Flindokalner emerged during a period of intense research into neuroprotective agents for acute ischemic stroke, a field marked by repeated translational failures despite promising preclinical results. The compound occupies a distinctive niche as a multimodal potassium channel enhancer among other mechanistically diverse approaches including NMDA receptor antagonists, calcium channel blockers, free radical scavengers, and anti-inflammatory agents [7]. While numerous neuroprotective candidates demonstrated efficacy in animal models, virtually all failed in human trials due to narrow therapeutic windows, insufficient brain penetration, or dose-limiting side effects [7]. Flindokalner's relatively favorable safety profile in Phase II trials suggested potential advantages over neuroprotective agents with psychotomimetic or cardiovascular side effects [7].
Despite its ultimate failure in stroke trials, Flindokalner's development yielded valuable insights into potassium channel pharmacology and contributed to a paradigm shift in neuroprotection research. The compound demonstrated that multimodal potassium channel activation was pharmacologically achievable with a single agent and well-tolerated in humans. Following its stroke trial discontinuation, research interest pivoted to other potential applications leveraging its mechanism of action. Most notably, human provocation studies revealed that intravenous Flindokalner infusion consistently induced delayed migraine attacks in migraineurs (95% attack rate) and headache in healthy volunteers (90% incidence), establishing a novel pharmacological model for migraine pathogenesis and confirming BKCa channel involvement in trigeminovascular activation [2]. This unexpected finding repositioned Flindokalner as a valuable translational research tool for studying migraine mechanisms and screening potential antimigraine therapies, particularly those targeting BKCa channels or the associated vasodilatory pathways [2].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0